N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine
Overview
Description
“N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine” is a colorless to slightly yellow solid with strong basicity . It is soluble in water and can form salts with acids. It can also form complexes with metal ions .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H18N4 . The InChI code is 1S/C14H18N4/c15-7-10-18(11-13-5-1-3-8-16-13)12-14-6-2-4-9-17-14/h1-6,8-9H,7,10-12,15H2 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 242.32 . It is a liquid or solid or semi-solid or lump . The storage temperature should be under -20°C in a dark place with an inert atmosphere . The melting point is 142-143 °C , and the predicted boiling point is 352.6±32.0 °C . The predicted density is 1.135±0.06 g/cm3 .Scientific Research Applications
1. Magnetic Properties and Structural Diversity
The study by Karmakar et al. (2006) explores a family of ligands including N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine, which are used to produce structurally diverse solids with interesting magnetic properties. These complexes exhibit varying magnetic behaviors, including antiferromagnetic and ferromagnetic coupling, which are influenced by the ligands' structural diversity (Karmakar et al., 2006).
2. Supramolecular Architecture
Huang et al. (2017) and Liu et al. (2014) focus on the assembly of molecules based on N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine with different inorganic acids. Their studies reveal how hydrogen-bonding patterns and the conformation of protonated cations can significantly influence the supramolecular architecture, leading to the formation of complex host-guest networks and exhibiting luminescent properties (Huang et al., 2017); (Liu et al., 2014).
3. Reactivity with Nitric Oxide
Kumar et al. (2013) investigate the nitric oxide reactivity of Cu(II) complexes involving N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine. The study highlights how the ligand frameworks impact the reduction mechanism of Cu(II) centers by nitric oxide, demonstrating the importance of structural influences in chemical reactivity (Kumar et al., 2013).
4. Antibacterial Activity
Research by Mandal et al. (2011) focuses on manganese(II) Schiff base complexes, where N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine serves as a ligand. This study reveals the antibacterial properties of these complexes, indicating their potential application in the field of antimicrobial agents (Mandal et al., 2011).
5. Heterogeneous Catalysis
Bezaatpour et al. (2011) explore the use of nickel(II) tetradentate Schiff-base complexes, involvingN,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine, in heterogeneous catalysis for the oxidation of cyclooctene. This study shows the effectiveness of these complexes when immobilized on clay, highlighting their potential as catalysts in organic reactions (Bezaatpour et al., 2011).
6. Structural and Spectroscopic Studies
Warad (2020) synthesizes a Schiff base ligand related to N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine, providing insights into its crystal structure and electronic properties through DFT and XRD analysis. This research contributes to understanding the molecular structure and potential applications of such ligands in various fields (Warad, 2020).
7. Ethylene Oligomerization
Nyamato et al. (2016) investigate nickel(II) complexes with (amino)pyridine ligands, including derivatives of N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine, for their catalytic activity in ethylene oligomerization. This study highlights the potential of these complexes in industrial applications related to polymer production (Nyamato et al., 2016).
8. Coordination Geometry in Metal Complexes
Research by Banerjee et al. (2005) and Habib et al. (2008) explores the structural aspects of metal complexes involving N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine. These studies provide valuable information on the coordination geometry and magnetic properties of such complexes, contributing to the field of coordination chemistry (Banerjee et al., 2005); (Habib et al., 2008).
Properties
IUPAC Name |
N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14/h1-8,15-16H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTZQPTVNWCDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCNCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306404 | |
Record name | N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4608-34-8 | |
Record name | NSC176072 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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